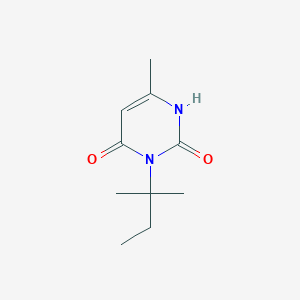
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly known as Methylphenidate, which is a central nervous system stimulant that is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. This compound has been extensively studied for its biochemical and physiological effects on the human body.
作用机制
The mechanism of action of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione involves the inhibition of dopamine and norepinephrine reuptake in the brain. This leads to an increase in the concentration of these neurotransmitters, which enhances the activity of the central nervous system. This mechanism of action is responsible for the therapeutic effects of this compound in the treatment of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione and narcolepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione are well documented. This compound has been shown to improve attention, cognitive function, and memory in individuals with 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione. It also enhances wakefulness and reduces daytime sleepiness in individuals with narcolepsy. However, prolonged use of this compound can lead to tolerance, dependence, and withdrawal symptoms.
实验室实验的优点和局限性
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione has several advantages for lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. It has a well-established mechanism of action and has been extensively studied for its pharmacological and therapeutic properties. However, this compound also has some limitations for lab experiments. It is a controlled substance that requires special handling and storage. It can also be expensive to obtain and may have limited solubility in certain solvents.
未来方向
There are several future directions for the study of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione. One direction is the development of new drugs that target the central nervous system and have fewer side effects than methylphenidate. Another direction is the study of the long-term effects of this compound on the brain and the body. This will help to identify potential risks and benefits of prolonged use of this compound. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound will help to optimize its use in the treatment of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione and narcolepsy.
合成方法
The synthesis of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione involves the reaction of 2-oxo-2H-pyrimidine-1-acetic acid with isobutyraldehyde in the presence of a catalyst. The resulting product is then purified to obtain the final compound. This synthesis method has been extensively studied and optimized to improve the yield and purity of the compound.
科学研究应用
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione has been widely used in scientific research for its pharmacological and therapeutic properties. It is commonly used as a reference compound for the development of new drugs that target the central nervous system. This compound has been studied for its effects on neurotransmitters such as dopamine and norepinephrine, which play a crucial role in the regulation of attention and arousal.
属性
产品名称 |
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC 名称 |
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-5-10(3,4)12-8(13)6-7(2)11-9(12)14/h6H,5H2,1-4H3,(H,11,14) |
InChI 键 |
ZXXWYANNUGBFOU-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)N1C(=O)C=C(NC1=O)C |
规范 SMILES |
CCC(C)(C)N1C(=O)C=C(NC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)

![Butyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B259091.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B259092.png)
![4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid](/img/structure/B259097.png)
![N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B259101.png)
![(4Z)-N-(4-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B259102.png)


![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)